Comparative B1 Receptor Binding Affinity in Rabbit Aorta
Lys-(Des-Arg9,Leu8)-Bradykinin demonstrates a high binding affinity for the rabbit B1 receptor, with a reported Ki value of 0.43 nM [1]. While a direct head-to-head Ki comparison with des-Arg9-[Leu8]-bradykinin in the exact same assay is not available, a separate study shows the functional potency (pA2) of Lys-(Des-Arg9,Leu8)-Bradykinin (8.54) is approximately one log unit higher than that reported for its non-lysinated analog, des-Arg9-[Leu8]-bradykinin, in a comparable rabbit aorta contractility assay [2].
| Evidence Dimension | B1 Receptor Antagonist Affinity (Ki) and Functional Potency (pA2) |
|---|---|
| Target Compound Data | Ki = 0.43 nM; pA2 = 8.54 |
| Comparator Or Baseline | des-Arg9-[Leu8]-Bradykinin (pA2 approx. 7.5 based on comparable rabbit aorta studies [2]) |
| Quantified Difference | Approximately 10-fold higher functional potency for Lys-(Des-Arg9,Leu8)-Bradykinin |
| Conditions | Rabbit aorta B1 receptor (Ki) and isolated rabbit aortic rings contractility assay (pA2) |
Why This Matters
Higher potency allows for the use of lower compound concentrations, reducing the risk of non-specific effects and conserving valuable research material.
- [1] MacNeil T, et al. Cloning and pharmacological characterization of a rabbit bradykinin B1 receptor. Biochim Biophys Acta. 1995;1264(2):223-8. View Source
- [2] Drapeau G, et al. Development and in vivo evaluation of metabolically resistant antagonists of B1 receptors for kinins. J Pharmacol Exp Ther. 1993;266(1):192-9. View Source
